molecular formula C10H19ClN2O B12358211 (1E)-2-pyrrolidin-1-ylcyclohexanone oxime hydrochloride

(1E)-2-pyrrolidin-1-ylcyclohexanone oxime hydrochloride

Cat. No.: B12358211
M. Wt: 218.72 g/mol
InChI Key: BOUVNEUTAFESQL-LBEJWNQZSA-N
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Description

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride is a chemical compound with the molecular formula C10H19ClN2O and a molecular weight of 218.73 g/mol . It is known for its unique structure, which includes a pyrrolidine ring attached to a cyclohexylidene group, and is often used in various scientific research applications.

Preparation Methods

The synthesis of N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride typically involves the reaction of 2-(pyrrolidin-1-yl)cyclohexanone with hydroxylamine hydrochloride under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxylamines.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmacologically active compounds.

    Industry: It is used in the production of various chemical intermediates and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride can be compared with other similar compounds, such as:

    N-(2-pyrrolidinyl)cyclohexanone oxime: This compound has a similar structure but lacks the hydrochloride group, which can affect its solubility and reactivity.

    Cyclohexylidenehydroxylamine derivatives: These compounds share the cyclohexylidenehydroxylamine core but differ in the substituents attached to the cyclohexyl ring, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

(NE)-N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h10,13H,1-8H2;1H/b11-9+;

InChI Key

BOUVNEUTAFESQL-LBEJWNQZSA-N

Isomeric SMILES

C1CC/C(=N\O)/C(C1)N2CCCC2.Cl

Canonical SMILES

C1CCC(=NO)C(C1)N2CCCC2.Cl

Origin of Product

United States

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